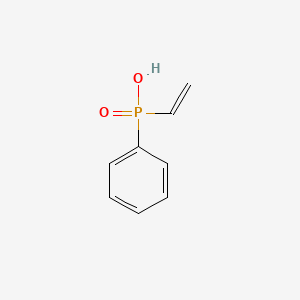

Phosphinic acid, ethenylphenyl-

Description

Properties

IUPAC Name |

ethenyl(phenyl)phosphinic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9O2P/c1-2-11(9,10)8-6-4-3-5-7-8/h2-7H,1H2,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMGBGNNIJDWYJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CP(=O)(C1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9O2P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00355340 | |

| Record name | Phosphinic acid, ethenylphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55743-26-5 | |

| Record name | Phosphinic acid, ethenylphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

The free radical-mediated addition of α-olefins to hypophosphorous acid (H₃PO₂) is a well-established method for synthesizing dialkylphosphinic acids. For ethenylphenylphosphinic acid , this approach involves reacting hypophosphorous acid with an ethenylphenyl-containing olefin (e.g., 4-ethenylstyrene) in the presence of a radical initiator. The reaction proceeds via a chain mechanism, where initiators such as organic peroxides (e.g., di-tert-butyl peroxide) or azo compounds generate free radicals that abstract hydrogen from H₃PO₂, forming phosphorous-centered radicals. These radicals subsequently add to the olefin’s double bond, culminating in the formation of the dialkylphosphinic acid.

Key parameters influencing yield and selectivity include:

-

Temperature : Optimal reaction temperatures range from 110°C to 140°C. Lower temperatures (<100°C) prolong reaction times, while excessive heat (>150°C) risks side reactions such as oligomerization.

-

Olefin-to-Acid Ratio : A molar excess of olefin (≥2.5:1) ensures high conversion of H₃PO₂ and minimizes by-products like monoalkylphosphinic acids.

-

Initiator Concentration : Catalytic amounts (0.5–10 mol%) of radical initiators balance reaction rate and cost.

Purification and Isolation

Post-reaction purification leverages the differential solubility of monoalkyl- and dialkylphosphinic acids. The crude product is treated with a basic aqueous solution (e.g., 4% NaOH), which selectively neutralizes the more acidic monoalkylphosphinic acid by-product. Subsequent phase separation isolates the organic layer containing the target dialkylphosphinic acid. Final purification involves acidification with sulfuric acid, filtration, and vacuum distillation to remove residual olefin and solvents.

Example Synthesis :

A 1.5 L autoclave charged with 40 g (0.377 mol) of sodium hypophosphite and 2.5 equivalents of 4-ethenylstyrene yielded 95 g of ethenylphenylphosphinic acid (93.7% purity, 86.9% yield) after neutralization, phase separation, and distillation.

Hydrolytic Cleavage of Phosphinic Acid Esters

Ester Synthesis and Hydrolysis

Dialkylphosphinic acid esters serve as precursors to the free acid. These esters are synthesized via the Michaelis-Arbuzov reaction, where trialkyl phosphites react with alkyl halides. For ethenylphenylphosphinic acid , the corresponding ester (e.g., diethyl ethenylphenylphosphinate) is hydrolyzed under acidic conditions.

The hydrolysis employs concentrated hydrochloric acid (HCl) or the McKenna procedure (using bromotrimethylsilane, BrSiMe₃). BrSiMe₃ cleaves the ester bonds at room temperature, forming the phosphinic acid and volatile by-products (e.g., trimethylsilyl ethers), which are removed via distillation.

Optimization Notes :

-

Acid Choice : HCl (6 M) achieves complete hydrolysis in 24 hours at reflux, whereas BrSiMe₃ offers milder conditions (25°C, 12 hours).

-

Solvent Systems : Polar aprotic solvents (e.g., acetonitrile) enhance reaction homogeneity.

Adaptation of Phosphonic Acid Synthesis Protocols

Phosphorus Pentachloride-Based Routes

Although primarily used for phosphonic acids, methods involving phosphorus pentachloride (PCl₅) can be adapted for phosphinic acids. In a patented process, PCl₅ reacts with diethylenically unsaturated aromatics (e.g., divinylbenzene) in acetonitrile under SO₂ atmosphere. For ethenylphenylphosphinic acid , substituting hypophosphorous acid for PCl₅ and adjusting stoichiometry may yield the target compound.

Critical Adjustments :

-

Stoichiometry : A 1:1 molar ratio of H₃PO₂ to olefin prevents over-phosphination.

-

Solvent : Acetonitrile facilitates reagent mixing without participating in side reactions.

Comparative Analysis of Synthetic Methods

*Theoretical values based on analogous reactions.

Chemical Reactions Analysis

Types of Reactions

Phosphinic acid, ethenylphenyl- undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the conversion of phosphinic acid to phosphonic acid.

Reduction: Phosphinic acid can be reduced to form phosphine derivatives.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halides.

Common Reagents and Conditions

Common reagents used in these reactions include trimethylsilyl halides for hydrolysis, and various oxidizing and reducing agents depending on the desired transformation . Reaction conditions often involve acidic or basic environments to facilitate the desired chemical changes .

Major Products Formed

The major products formed from these reactions include phosphonic acids, phosphine derivatives, and substituted phosphinic acids .

Scientific Research Applications

Chemical Synthesis

Vinylphosphonic Acid as a Building Block:

Vinylphosphonic acid serves as a versatile building block in organic synthesis. It is utilized to create phosphonate derivatives, which are crucial in the development of agrochemicals and pharmaceuticals. The compound can undergo polymerization to form polyvinylphosphonates, which have applications in coatings and adhesives due to their excellent thermal stability and mechanical properties .

Synthesis of Ethephon:

A notable application of vinylphosphonic acid is its role in the synthesis of ethephon (2-chloroethyl phosphonic acid), a plant growth regulator. A joint production method has been developed that allows for the simultaneous synthesis of ethephon and vinylphosphonic acid from bis(2-chloroethyl)-2-chloroethyl phosphonate. This method enhances product purity and simplifies the synthesis process .

Material Science

Polymer Applications:

Vinylphosphonic acid is used to synthesize various polymers that exhibit unique properties suitable for applications such as flame retardants and corrosion inhibitors. Its incorporation into polymer matrices enhances their mechanical strength and thermal resistance. For instance, polymers derived from vinylphosphonic acid have been studied for their potential use in protective coatings that require high durability and chemical resistance .

Hydrogels and Biomaterials:

The compound is also explored for its role in developing hydrogels, particularly those intended for drug delivery systems. The hydrophilic nature of vinylphosphonic acid allows for the formation of hydrogels that can encapsulate drugs effectively, providing controlled release profiles essential for therapeutic applications .

Biomedical Applications

Antibacterial Properties:

Research has indicated that phosphinic acids exhibit antibacterial activity against various pathogens. Vinylphosphonic acid derivatives have been tested for their effectiveness against drug-resistant strains of bacteria, making them potential candidates for new antimicrobial agents .

Drug Development:

Vinylphosphonic acid's structural similarity to phosphonates makes it an attractive target for drug design. Its derivatives have been investigated for their bioactive properties, including their potential use as pro-drugs that can enhance the bioavailability of pharmaceutical compounds .

Environmental Applications

Wastewater Treatment:

Vinylphosphonic acid and its derivatives have been studied for their ability to chelate heavy metals in wastewater treatment processes. The high affinity of phosphinic acids for metal ions allows them to be used as effective extractants in liquid-liquid extraction processes, thereby improving the removal efficiency of toxic metals from industrial effluents .

Case Study 1: Synthesis of Ethephon

A study demonstrated a novel joint production method involving vinylphosphonic acid that significantly improved the yield and purity of ethephon. The process involved acylating bis(2-chloroethyl)-2-chloroethyl phosphonate under controlled conditions with phosgene or thionyl chloride, leading to a simplified synthetic route with high product quality .

Case Study 2: Antibacterial Activity

Research conducted on vinylphosphonic acid derivatives revealed promising antibacterial properties against methicillin-resistant Staphylococcus aureus (MRSA). These findings suggest potential applications in developing new therapeutic agents targeting resistant bacterial strains .

Mechanism of Action

The mechanism of action of phosphinic acid, ethenylphenyl- involves its interaction with specific molecular targets and pathways. For example, phosphinic acid derivatives can act as enzyme inhibitors by mimicking the transition state of enzyme-catalyzed reactions . This interaction can lead to the inhibition of key enzymes involved in various biological processes, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

Key Observations :

Key Insights :

- Medicinal Chemistry : Phenylphosphinic acid derivatives inhibit enzymes involved in glutathione synthesis, a mechanism likely shared by ethenylphenyl analogues .

- Materials Science : Diphenylphosphinic acid enhances epoxy resin stability, suggesting ethenylphenyl variants could improve polymer flexibility or adhesion .

Biological Activity

Phosphinic acid, ethenylphenyl- is a compound of interest due to its potential biological activities, particularly in the context of enzyme inhibition and antimicrobial properties. This article reviews the existing literature on its biological activity, highlighting key findings, case studies, and relevant data.

Overview of Phosphinic Acids

Phosphinic acids are characterized by their structural similarity to phosphonic acids and phosphates, which allows them to interact with biological systems in significant ways. Their ability to act as competitive inhibitors of various enzymes is a primary focus in the study of their biological activity. Specifically, phosphinic acids can mimic phosphate esters and carboxylic acids, competing for binding sites on enzymes, which can lead to inhibition of metabolic pathways crucial for microbial growth and survival .

The biological activity of phosphinic acids often stems from their ability to interfere with enzyme function. For instance, they can inhibit enzymes involved in phosphorylation processes or those that rely on phosphate esters for their activity. The structural features that contribute to this activity include:

- Functional Groups : The presence of specific functional groups allows for effective binding to enzyme active sites.

- Mimicry of Natural Substrates : Phosphinic acids can resemble natural substrates that enzymes typically act upon, leading to competitive inhibition.

Case Studies and Research Findings

-

Antimicrobial Activity :

- A study demonstrated that certain phosphinic acid derivatives exhibit potent antibacterial effects against gram-negative bacteria. For example, compounds like FR-900098 and fosmidomycin have shown low toxicity while effectively inhibiting bacterial growth .

- Research into the biosynthesis pathways of these compounds revealed that they are often assimilated from dietary sources rather than synthesized de novo by organisms .

-

Enzyme Inhibition :

- Phosphinic acid derivatives have been developed as enzyme inhibitors targeting specific pathways in pathogens. For instance, studies have shown that phosphonates can inhibit enzymes involved in the biosynthesis of essential metabolites in bacteria .

- The affinity of these compounds for enzyme active sites suggests potential applications in drug development, particularly for antibiotic resistance challenges .

Data Table: Biological Activity Summary

Q & A

Basic: What are the established synthetic methodologies for ethenylphenylphosphinic acid, and how can reaction parameters be optimized to enhance yield and purity?

Answer:

Ethenylphenylphosphinic acid can be synthesized via substitution reactions involving vinyl phosphinic acid derivatives. For instance, substituting chlorine atoms in dichlorides with ethenyl groups under controlled conditions (e.g., using ethylene imine as a nucleophile) is a common approach. Reaction optimization includes:

- Temperature control : Maintaining 60–80°C to balance reactivity and byproduct formation.

- Solvent selection : Polar aprotic solvents (e.g., THF) enhance reaction rates.

- Purification : Column chromatography or recrystallization to isolate the product from contaminants like HCl or diamides .

Advanced: How does the electronic structure of ethenylphenylphosphinic acid influence its Brønsted acidity, and what experimental techniques validate its catalytic potential in asymmetric synthesis?

Answer:

The ethenyl group introduces electron-withdrawing effects, enhancing the phosphorus center's acidity. This property enables its use in Brønsted acid catalysis. Key validation methods include:

- NMR titration : To measure pKa values in solution.

- X-ray crystallography : To confirm active-site interactions in catalyst-substrate complexes.

- Catalytic efficiency tests : Asymmetric induction in model reactions (e.g., Mannich reactions) using enantiomeric excess (ee) as a metric .

Basic: Which spectroscopic and computational methods are critical for characterizing ethenylphenylphosphinic acid’s molecular structure?

Answer:

- IR spectroscopy : Identifies P=O (1150–1250 cm⁻¹) and P–C (700–800 cm⁻¹) stretching vibrations .

- NMR : ³¹P NMR reveals phosphorus environments (δ 20–40 ppm for phosphinic acids). ¹H/¹³C NMR resolves ethenyl (δ 5–6 ppm) and phenyl protons.

- DFT calculations : Predict molecular geometry and compare with experimental data (e.g., bond angles, charge distribution) .

Advanced: How can ethenylphenylphosphinic acid derivatives be tailored for enzyme inhibition studies, and what binding assays are used to quantify their efficacy?

Answer:

Derivatization strategies include:

- Functional group addition : Introducing alkyl/aryl amines to enhance nickel coordination in urease inhibition.

- Competitive binding assays : Measure Ki values using purified enzymes (e.g., Sporosarcina pasteurii urease) and spectrophotometric monitoring of urea hydrolysis.

- Isothermal titration calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) of inhibitor-enzyme interactions .

Advanced: How can researchers address discrepancies in the reported hydrolytic stability of ethenylphenylphosphinic acid under varying pH conditions?

Answer:

Contradictions often arise from differences in:

- Substituent effects : Electron-withdrawing groups (e.g., nitro) vs. electron-donating groups altering hydrolysis rates.

- Experimental protocols : Buffer composition (e.g., phosphate vs. Tris) and temperature.

- Analytical validation : Use LC-MS to track degradation products and kinetic modeling (e.g., pseudo-first-order rate constants) to standardize stability assessments .

Basic: What are the key differences in reactivity between ethenylphenylphosphinic acid and its phenylphosphonic acid counterpart?

Answer:

- Oxidation state : Phosphinic acid (P³⁺) vs. phosphonic acid (P⁵⁺) affects redox behavior and complexation strength.

- Acidity : Phenylphosphonic acid (pKa ~1.5) is stronger due to additional oxygen, enhancing metal-chelation (e.g., with lanthanides).

- Applications : Phosphinic acids are preferred in radical reactions, while phosphonic acids excel in corrosion inhibition .

Advanced: What role does ethenylphenylphosphinic acid play in radical polymerization, and how is its performance benchmarked against other phosphorus-based inhibitors?

Answer:

The compound acts as a chain-transfer agent due to P–H bond homolysis. Performance evaluation includes:

- Kinetic studies : Measure inhibition constants (Kz) via pulsed-laser polymerization (PLP).

- EPR spectroscopy : Detect radical intermediates to confirm mechanism.

- Comparative analysis : Higher efficiency than diphenylphosphinic acid but lower than thiophosphinic derivatives due to steric effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.